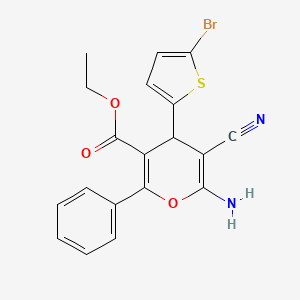![molecular formula C20H14BrClN2O2S B15018646 O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B15018646.png)
O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and carbamothioyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Métodos De Preparación
The synthesis of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isothiocyanate with 4-chlorophenylamine in the presence of a base to form the intermediate 4-bromophenylthiourea. This intermediate is then reacted with 3-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Análisis De Reacciones Químicas
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of DNA synthesis or protein function .
Comparación Con Compuestos Similares
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE can be compared with similar compounds such as:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound also contains bromine and chlorine atoms and has shown similar antimicrobial and anticancer activities.
4-BROMO-N-[(4-CHLOROPHENYL)CARBAMOTHIOYL]BENZAMIDE: This compound shares a similar structure and is used in similar applications, highlighting the importance of the bromine and chlorine substituents in their biological activities.
The uniqueness of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C20H14BrClN2O2S |
|---|---|
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate |
InChI |
InChI=1S/C20H14BrClN2O2S/c21-14-4-8-17(9-5-14)24-20(27)26-18-3-1-2-13(12-18)19(25)23-16-10-6-15(22)7-11-16/h1-12H,(H,23,25)(H,24,27) |
Clave InChI |
WNQHFUWWNIMXOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15018568.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018595.png)

![(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B15018599.png)

![N-[(1Z)-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15018615.png)

![4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B15018633.png)

![2,4-dibromo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15018639.png)
